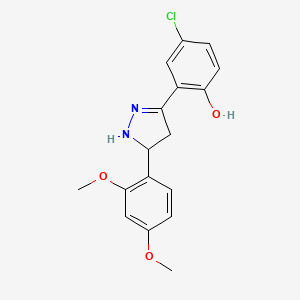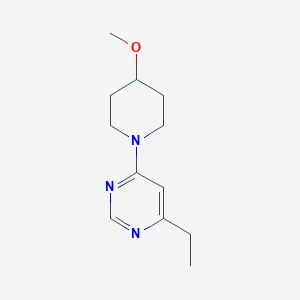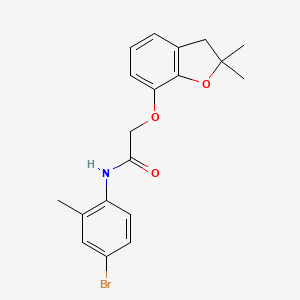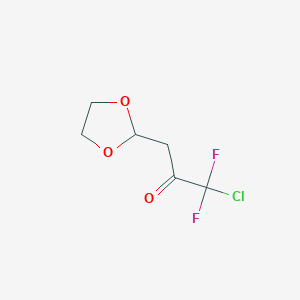![molecular formula C13H17NO3 B2767074 N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 2361608-42-4](/img/structure/B2767074.png)
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide, also known as NDMPEP or N-Desmethylclozapine-N-oxide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in neurological research. NDMPEP is a derivative of clozapine, a drug used to treat schizophrenia, and has been shown to have unique properties that make it a valuable tool for studying the brain and its functions.
Wirkmechanismus
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide acts as an agonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that activates intracellular signaling pathways. Activation of the M1 receptor has been shown to enhance cognitive function and memory. This compound also modulates the activity of the NMDA receptor, which is a ligand-gated ion channel that plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models. It has also been found to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain. Additionally, this compound has been shown to increase the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor, which allows for more precise targeting of specific pathways. Additionally, this compound has been found to be relatively stable and easy to work with in vitro. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could explore the mechanisms underlying this compound's neuroprotective effects and its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent and selective derivatives of this compound for use in research and potential therapeutic applications.
Synthesemethoden
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 2,4-dimethoxybenzaldehyde with 1-(2-bromoethyl)pyrrolidine. The resulting product is then treated with lithium aluminum hydride to reduce the imine to the amine. Finally, the amine is reacted with acryloyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide has been used in a variety of scientific studies to investigate the mechanisms of various neurological disorders. It has been shown to be a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Eigenschaften
IUPAC Name |
N-[(1S)-1-(2,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-5-13(15)14-9(2)11-7-6-10(16-3)8-12(11)17-4/h5-9H,1H2,2-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHASYACJUPBOJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)






![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)
